molecular formula C7H8N2O4 B2372344 Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate CAS No. 943-18-0

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B2372344
CAS No.: 943-18-0
M. Wt: 184.151
InChI Key: FVSSMAHEFCXIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.151. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is utilized in the synthesis of various derivatives. For instance, Shestakov, Sidorenko, and Shikhaliev (2007) described the synthesis of derivatives of 2-iminoimidazolidin-4-one, including (E)-methyl (2-imino-5-oxoimidazolidin-4-ylidene)acetate and (2-imino-5-oxo-imidazolidin-4-yl)acetic acid, achieved through cyclization with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride (Shestakov, Sidorenko, & Shikhaliev, 2007).

Chemical Reactions

  • Aly, Ishak, and Brown (2014) explored the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates via various methods, demonstrating the versatility of this compound in chemical reactions (Aly, Ishak, & Brown, 2014).

Cyclocondensation Applications

  • Dar'in, Ivanov, and Lobanov (2015) detailed the use of ethyl (imidazolidine-2-ylidene)acetate in cyclocondensation reactions with aromatic esters bearing labile halogen in ortho-position, leading to fused heterocycles (Dar'in, Ivanov, & Lobanov, 2015).

Antimicrobial Evaluation

  • Shedid and Ali (2018) examined the antimicrobial evaluation of derivatives synthesized from 2-(4-oxothiazolidin-2-ylidene) acetonitrile and ethyl -2-(4-oxothiazolidin-2-ylidene) acetate, finding significant activity against certain bacterial strains (Shedid & Ali, 2018).

Anticancer and Antioxidant Activities

  • Saied, Kandeel, Abdelwahab, and Ahmed (2019) synthesized novel 1,3-thiazolidin-4-one derivatives showing high antioxidant and anticancer activities, highlighting the potential therapeutic applications of these compounds (Saied, Kandeel, Abdelwahab, & Ahmed, 2019).

Novel Synthesis Techniques

  • Mabkhot et al. (2019) reported a novel synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, demonstrating its potential as an anticancer agent (Mabkhot et al., 2019).

Properties

IUPAC Name

ethyl (2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-5(10)3-4-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSMAHEFCXIIU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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